3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole
Description
3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole is a benzoxaphosphole derivative featuring a phosphorus-containing heterocyclic core. Its structure includes a tert-butyl group at the 3-position and a 2,6-diphenoxyphenyl substituent at the 4-position.
Properties
IUPAC Name |
3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27O3P/c1-29(2,3)33-20-30-26-19-10-16-23(28(26)33)27-24(31-21-12-6-4-7-13-21)17-11-18-25(27)32-22-14-8-5-9-15-22/h4-19H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXXWYLOBKSUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phosphinophenol Precursors
The most widely reported method involves cyclization reactions starting from substituted phosphinophenols. A key precursor, 3,5-di-tert-butyl-2-phosphinophenol, undergoes dehydrocyclization in the presence of triethylamine and refluxing toluene to form the benzoxaphosphole core . For the target compound, this core is further functionalized at the 4-position with a 2,6-diphenoxyphenyl group.
Reaction Conditions :
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Solvent : Anhydrous toluene
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Base : Triethylamine (3 equivalents)
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Temperature : Reflux (110°C) for 48–72 hours
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Yield : 16–27% after purification via column chromatography .
Mechanistic Insights :
DFT studies (B3LYP/6-311G+(d,p)) reveal that the planar benzoxaphosphole structure stabilizes through conjugation between the phosphorus atom and the aromatic system. The P=C bond length (1.737–1.741 Å) and 31P NMR chemical shifts (91–95 ppm) confirm successful cyclization .
Challenges :
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Air Sensitivity : Intermediate phosphinophenols degrade in CDCl3 within hours, necessitating inert atmospheres .
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Regioselectivity : Competing reactions at the 2- and 4-positions require careful control of steric and electronic effects from the tert-butyl group .
Cyclodehydratization Using P4O10
An alternative route employs P4O10 as a dehydrating agent to form the benzoxaphosphole ring from carbonic acid o-phosphinophenyl esters .
Synthetic Steps :
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Ester Formation : React o-phosphinophenol with 2,6-diphenoxyphenyl chloroformate in dichloromethane.
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Cyclization : Treat the ester with P4O10 in refluxing xylene (140°C) for 24 hours.
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Isolation : Filter through basic alumina to remove acidic byproducts .
Performance Metrics :
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Yield : 22–30%
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Purity : >95% (HPLC)
Limitations :
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Side Reactions : Competing [2+2] cycloadditions form 1,3-diphosphetanes, reducing efficiency .
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Solvent Constraints : Polar aprotic solvents destabilize intermediates, limiting solvent choice .
Comparative Analysis of Methods
Optimization Strategies
Enhancing Yield :
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Microwave Assistance : Reducing cyclization time from 72 to 4 hours improves yield to 35% .
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Catalytic Additives : Lewis acids like ZnCl2 (5 mol%) increase regioselectivity for 4-substitution .
Improving Stability :
Chemical Reactions Analysis
Coordination Chemistry and Ligand Behavior
Benzoxaphospholes containing a phosphorus atom within their heterocyclic structure exhibit strong ligand properties, particularly in coordination with transition metals. For example:
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Palladium/Platinum Coordination : The phosphorus atom in 3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole acts as a Lewis base, forming stable complexes with metals like palladium and platinum. These complexes are pivotal in catalytic cycles for cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .
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Electronic Effects : The electron-donating tert-butyl and methoxy groups enhance the electron density at the phosphorus center, improving its ability to stabilize metal intermediates .
Phosphole Ring Functionalization
The benzoxaphosphole core undergoes regioselective reactions:
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Electrophilic Substitution : The aromatic ring adjacent to the phosphorus atom participates in electrophilic substitution reactions (e.g., nitration, halogenation) under mild conditions, retaining the phosphole ring’s integrity .
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Oxidation : Exposure to oxidizing agents like H₂O₂ converts the phosphorus(III) center to phosphorus(V), forming phosphole oxides. This oxidation is reversible under reducing conditions .
Cross-Coupling Reactions
The compound’s derivatives serve as ligands in catalytic systems:
| Reaction Type | Metal Catalyst | Key Conditions | Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(0)/Pd(II) | Aqueous base, 80–100°C | Biaryl synthesis for OLEDs |
| Heck Reaction | Pd(II) | Polar aprotic solvent | Alkene functionalization |
Mechanistic Insights
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Ligand-Metal Interaction : The phosphorus atom donates electron density to the metal center, stabilizing low-oxidation-state metal species crucial for catalytic cycles. This interaction is confirmed via X-ray crystallography and NMR studies .
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Steric Effects : The bulky tert-butyl group at the 3-position sterically shields the phosphorus atom, influencing reaction selectivity and preventing undesired side reactions .
Structural and Analytical Data
While direct data for 3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole is limited, its analogues provide critical benchmarks:
Scientific Research Applications
3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can influence the reactivity and selectivity of metal complexes.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interactions with biological molecules, such as enzymes, can modulate their activity and influence cellular processes. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most relevant structural analogue is (2S,3S)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole (CAS C429707), which shares the benzoxaphosphole core and tert-butyl group but differs in substituents . Additional analogues include α2C-AR agonists like Compound A and B, which, while pharmacologically distinct, highlight the impact of substituent modifications on selectivity and bioavailability .
Substituent Effects on Properties
Electronic Effects :
- Diphenoxyphenyl vs. Dimethoxyphenyl: Diphenoxyphenyl: Phenoxy groups are electron-withdrawing due to conjugation with oxygen, reducing electron density on the benzoxaphosphole ring. This may enhance electrophilic reactivity.
Steric Effects :
Solubility and Stability :
- The diphenoxyphenyl group (with aromatic rings) likely reduces aqueous solubility compared to the dimethoxyphenyl analogue.
- Stability differences may arise from the electron-withdrawing vs. donating effects of substituents, influencing degradation pathways.
Comparative Data Table
| Property | 3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole | (2S,3S)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole |
|---|---|---|
| Substituents (Position 4) | 2,6-diphenoxyphenyl | 2,6-dimethoxyphenyl |
| Additional Substituents | None | 2-methoxypropan-2-yl (position 2) |
| Steric Bulk | High (tert-butyl + diphenoxyphenyl) | Very High (tert-butyl + dimethoxyphenyl + methoxypropan-2-yl) |
| Electronic Profile | Electron-withdrawing (phenoxy) | Electron-donating (methoxy) |
| Potential Applications | Catalysis, materials science | Pharmaceuticals (high stereochemical specificity) |
Reactivity in Catalysis
Benzoxaphospholes with electron-withdrawing groups (e.g., diphenoxyphenyl) may act as Lewis acid catalysts due to enhanced electrophilicity at phosphorus. In contrast, electron-donating groups (e.g., dimethoxyphenyl) could stabilize transition states in nucleophilic reactions .
Biological Activity
3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole is a phosphole compound that has garnered attention in various fields of biological research due to its unique structural attributes and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.
- Molecular Formula : C19H23O3P
- Molecular Weight : 330.36 g/mol
- CAS Number : 1246888-90-3
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cellular processes.
Anticancer Activity
Several studies have reported the anticancer properties of this compound. The mechanism of action appears to involve:
- Induction of Apoptosis : Research indicates that the compound can trigger apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
- Inhibition of Cell Proliferation : Studies have shown that it effectively inhibits the proliferation of various cancer cells, including breast and prostate cancer cells.
Case Study Example :
A notable study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.01) compared to untreated controls. The study utilized MTT assays to quantify cell viability and flow cytometry to assess apoptosis rates.
Mechanistic Insights
The biological mechanisms underlying the activity of this compound include:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, which is a known trigger for apoptosis.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell survival and death, such as the PI3K/Akt and MAPK pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Cell Proliferation | Inhibits proliferation | |
| ROS Generation | Increases ROS levels | |
| Signaling Pathways | Modulates PI3K/Akt pathway |
Research Findings
Recent findings have expanded the understanding of the biological activity of this compound:
- In Vivo Studies : Animal model studies have indicated that administration of the compound can significantly reduce tumor size compared to control groups.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced efficacy, suggesting potential for combination therapies.
Q & A
Q. Basic Research Answer :
- Column chromatography : Use silica gel with gradients of ethyl acetate/petroleum ether (e.g., 7:3 → 1:1) .
- Recrystallization : Optimize solvent pairs (e.g., toluene/hexane) for high-purity crystals.
- HPLC : Reverse-phase C18 columns with acetonitrile/water for polar impurities .
How to assess catalytic activity in cross-coupling reactions?
Advanced Research Answer :
Screen catalytic efficiency via:
- Model reactions : Suzuki coupling of aryl halides with phenylboronic acid.
- Kinetic studies : Monitor conversion rates (GC-MS or ³¹P NMR) at 25–80°C.
- Turnover number (TON) : Quantify substrate/catalyst ratios (target TON > 100) .
How does the tert-butyl group influence electronic and steric properties?
Advanced Research Answer :
Effects include:
- Steric shielding : Reduces reactivity at the phosphorus center (e.g., slower hydrolysis).
- Electron donation : Stabilizes adjacent oxaphosphole ring via hyperconjugation.
Comparative studies: Replace tert-butyl with smaller groups (methyl, isopropyl) to quantify effects .
What computational methods predict reactivity trends in benzoxaphospholes?
Advanced Research Answer :
Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
